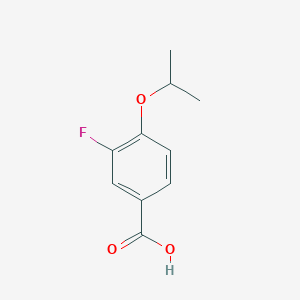

3-Fluoro-4-isopropoxybenzoic acid

Vue d'ensemble

Description

3-Fluoro-4-isopropoxybenzoic acid is a chemical compound that belongs to the family of benzoic acids . It has a molecular weight of 198.19 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3-Fluoro-4-hydroxybenzoic acid can be prepared from 3-fluoro-4-methoxybenzoic acid via demethylation . In a multi-step synthetic sequence, 4-fluoro-3-nitrobenzoic acid was converted into benzimidazole bis-heterocycles .Molecular Structure Analysis

The molecular formula of 3-Fluoro-4-isopropoxybenzoic acid is C10H11FO3 . The InChI Code is 1S/C10H11FO3/c1-6(2)14-9-5-7(10(12)13)3-4-8(9)11/h3-6H,1-2H3,(H,12,13) .Physical And Chemical Properties Analysis

3-Fluoro-4-isopropoxybenzoic acid has a predicted boiling point of 304.5±22.0 °C and a predicted density of 1.211±0.06 g/cm3 . It is a solid at room temperature .Applications De Recherche Scientifique

Anaerobic Transformation in Environmental Microbiology

Research has shown that isomeric fluorophenols, including compounds related to 3-fluoro-4-isopropoxybenzoic acid, are used to investigate the transformation of phenol to benzoate in anaerobic, phenol-degrading microbial consortia. This transformation is crucial for understanding environmental bioremediation processes (Genthner, Townsend, & Chapman, 1989).

Biodegradation Studies

Studies involving strains of Sphingomonas have demonstrated the ability to degrade isomers of fluorobenzoate, closely related to 3-fluoro-4-isopropoxybenzoic acid. This research is significant for understanding the microbial degradation of synthetic compounds and their environmental impact (Boersma, Mcroberts, Cobb, & Murphy, 2004).

Methanogenic Degradation

The role of fluorophenols and related compounds in phenol degradation within methanogenic cultures has been explored. These studies contribute to our knowledge of methane production and degradation pathways in anaerobic environments (Londry & Fedorak, 1993).

Aromatic Acid Metabolism

Investigations into the metabolism of fluorobenzoate isomers by anaerobic bacteria such as Syntrophus aciditrophicus provide insight into the metabolic pathways of aromatic acids, relevant in both environmental and industrial contexts (Mouttaki, Nanny, & McInerney, 2008).

Chemical Analysis Techniques

Fluorobenzoic acids, similar to 3-fluoro-4-isopropoxybenzoic acid, have been used in the development of high-performance liquid chromatography techniques for sensitive detection of amino acids. This has implications for biochemical and medical research (Watanabe & Imai, 1981).

Safety And Hazards

Propriétés

IUPAC Name |

3-fluoro-4-propan-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUBNDBLNISVBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-isopropoxybenzoic acid | |

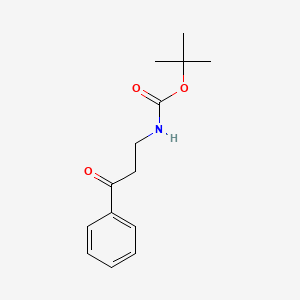

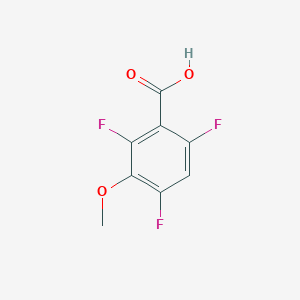

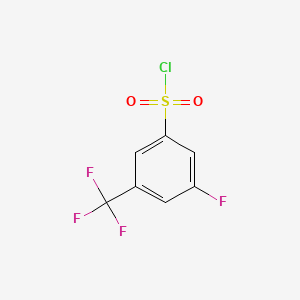

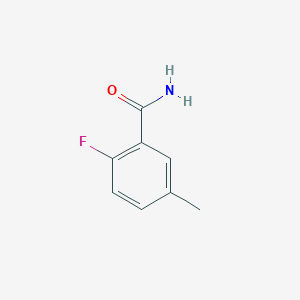

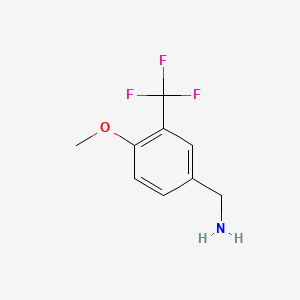

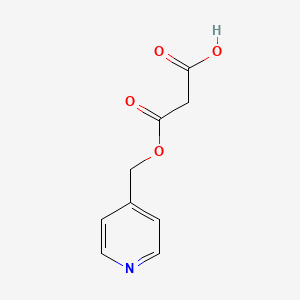

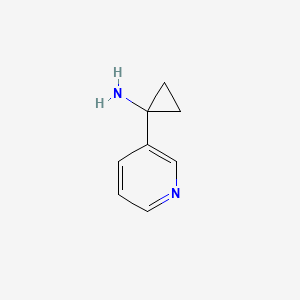

Synthesis routes and methods I

Procedure details

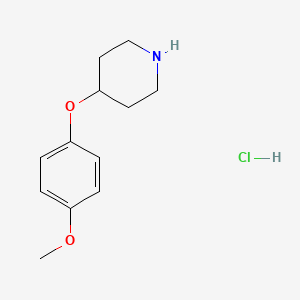

Synthesis routes and methods II

Procedure details

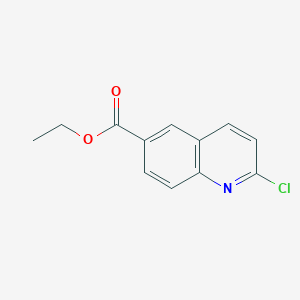

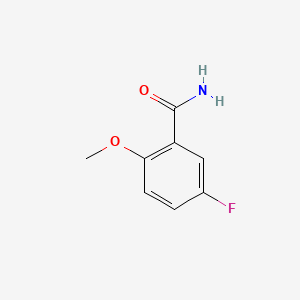

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,3,4-Tetrahydropyrido[3,4-b]pyrazine](/img/structure/B1318907.png)